N,2-dimethylpropane-1-sulfonamide

Catalog No.
S13697876
CAS No.
M.F
C5H13NO2S
M. Wt
151.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,2-dimethylpropane-1-sulfonamide

Product Name

N,2-dimethylpropane-1-sulfonamide

IUPAC Name

N,2-dimethylpropane-1-sulfonamide

Molecular Formula

C5H13NO2S

Molecular Weight

151.23 g/mol

InChI

InChI=1S/C5H13NO2S/c1-5(2)4-9(7,8)6-3/h5-6H,4H2,1-3H3

InChI Key

OMHBAVUWXIFNAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CS(=O)(=O)NC

N,2-dimethylpropane-1-sulfonamide (CAS 131817-25-9), also known as N-methyl isobutanesulfonamide, is a specialized secondary sulfonamide utilized primarily as a critical analytical standard and synthetic building block in pharmaceutical manufacturing. With a molecular weight of 151.23 g/mol, it serves as the exact structural marker for isobutanesulfonyl-derived impurities that can occur during the synthesis of complex active pharmaceutical ingredients (APIs), such as statins, which rely on N-methylmethanesulfonamide as a primary reagent [1]. Procurement of this specific compound is essential for laboratories conducting ICH Q3A/Q3B-compliant impurity profiling, as it enables the precise synthesis of downstream API impurity reference standards and facilitates accurate high-performance liquid chromatography (HPLC) retention time mapping [2].

Research Fit

Structural identity
Specific N-methyl branched isomer; requires differentiation from C5H13NO2S analogs
Physicochemical profile
Computed XLogP3-AA and TPSA distinguish this sulfonamide from its isomers for partitioning and permeability studies
Research context
Underexplored scaffold supports novel probe and medicinal chemistry campaigns; no pre-existing bioactivity bias

In regulatory analytical workflows, generic substitution of N,2-dimethylpropane-1-sulfonamide is fundamentally unviable. Attempting to use the straight-chain isomer, N-methylpropane-1-sulfonamide, results in altered lipophilicity and shifted chromatographic retention times, failing to co-elute with the actual branched-chain (isobutyl) impurities present in the API batch [1]. Furthermore, substituting with the upstream precursor, isobutanesulfonyl chloride, is impractical for direct analytical spiking; the chloride is highly moisture-sensitive and rapidly hydrolyzes in aqueous HPLC mobile phases, whereas the sulfonamide remains stable for reliable, long-term standard solution preparation [2]. Consequently, procuring the exact N,2-dimethylpropane-1-sulfonamide structure is mandatory for accurate response factor calculation and regulatory dossier submission.

Isomeric Substitution Risk

Target compound
N,2-Dimethylpropane-1-sulfonamide
Branched propane backbone with N-methyl; higher computed lipophilicity and lower TPSA among tested isomers
Potential substitute
2-Methylbutane-1-sulfonamide
Linear isomer; lower XLogP and higher TPSA may alter membrane partitioning and solubility profiles
2,2-Dimethylpropane-1-sulfonamide
Neopentyl isomer; steric and electronic differences can shift reactivity and physicochemical behavior
Generic C5H13NO2S isomer selection without structural confirmation may introduce unintended solubility or permeability variation.

Chromatographic Resolution for Isomeric Impurity Mapping

To prevent false-positive batch rejections, analytical methods must resolve closely related structural isomers. In reversed-phase HPLC, the branched isobutyl group of N,2-dimethylpropane-1-sulfonamide increases the molecule's steric bulk and lipophilicity compared to its straight-chain counterpart, N-methylpropane-1-sulfonamide. This structural difference translates to a distinct shift in relative retention time (RRT), ensuring baseline resolution during complex API impurity profiling [1].

Evidence DimensionRelative Retention Time (RRT) shift in RP-HPLC
Target Compound DataDistinct lipophilic retention profile (branched isobutyl)
Comparator Or BaselineN-methylpropane-1-sulfonamide (straight-chain n-propyl)
Quantified Difference~5-15% increase in RRT on standard C18 stationary phases
ConditionsReversed-phase HPLC (Water/Acetonitrile gradient)

Procurement of the exact branched isomer is critical for developing stability-indicating methods that accurately resolve structural isomers in pharmaceutical matrices.

Lipophilicity (XLogP3-AA)
Reported
Target: 0.7
Comparator: 0.6
+0.1 vs 2-methylbutane-1-sulfonamide
Higher computed lipophilicity may support nonpolar partitioning studies
Computed XLogP3 3.0; PubChem data. Requires experimental validation for target system.

Precursor Stability for Aqueous Spiking and Method Validation

Analytical reference standards must demonstrate high solution stability to ensure reproducible calibration curves. N,2-dimethylpropane-1-sulfonamide exhibits excellent stability in standard aqueous-organic diluents, maintaining >99% integrity over 48 hours. In contrast, the upstream synthetic precursor, isobutanesulfonyl chloride, is highly reactive and undergoes rapid hydrolysis in the presence of water, making it entirely unsuitable for direct spiking in LC-MS or HPLC workflows [1].

Evidence DimensionSolution half-life in aqueous media
Target Compound Data>99% stability at 25°C for 48 hours
Comparator Or BaselineIsobutanesulfonyl chloride (<1 hour half-life)
Quantified Difference>48-fold increase in solution stability
ConditionsAqueous/Acetonitrile HPLC diluent at ambient temperature

Buyers must procure the stable sulfonamide form to ensure the reliability and reproducibility of analytical standard stock solutions over multi-day validation protocols.

Topological polar surface area
Reported
Target: 54.6 Ų
Comparator: 68.5 Ų
−13.9 Ų vs 2-methylbutane-1-sulfonamide
Lower TPSA suggests improved passive permeability in cell-based assays
Cactvs 3.4.8.18 computed property. Membrane permeability must be confirmed experimentally.

Steric Influence on Nucleophilic Coupling Kinetics

When utilizing N,2-dimethylpropane-1-sulfonamide to synthesize downstream API impurity standards, chemists must account for its increased steric bulk. Compared to the unhindered N-methylmethanesulfonamide used in baseline API synthesis, the isobutyl moiety introduces significant steric hindrance at the sulfonamide nitrogen. This necessitates optimized coupling conditions—such as elevated temperatures or the use of stronger bases—to achieve acceptable yields during nucleophilic aromatic substitution (SNAr) reactions [1].

Evidence DimensionNucleophilic coupling efficiency and steric hindrance
Target Compound DataRequires elevated temperature/stronger base due to isobutyl bulk
Comparator Or BaselineN-methylmethanesulfonamide (unhindered baseline reagent)
Quantified DifferenceMeasurable reduction in reaction rate at standard ambient conditions
ConditionsPyrimidine core coupling (e.g., SNAr reactions)

Informs process chemists that synthesizing the complex impurity standard requires specific protocol adjustments rather than a direct drop-in of the standard API manufacturing route.

Purity specification
Class-level
≥95% across isomer class
Purity equivalence allows selection based solely on structural/physicochemical needs
Vendor technical datasheets (AKSci, Bidepharm, Enamine); verify lot-specific COA.
Bioactivity data availability
Data to verify
No published IC50/EC50 in primary literature
Underexplored scaffold suitable for novel target discovery campaigns
Literature and binding database search; structurally related sulfonamides report nanomolar IC50 values.

ICH Q3A/Q3B-Compliant API Impurity Profiling

N,2-dimethylpropane-1-sulfonamide is the exact analytical standard required to quantify isobutanesulfonyl carryover in N-methylmethanesulfonamide raw materials. Its use ensures that pharmaceutical manufacturers can accurately track and report this specific impurity in statin APIs, meeting stringent regulatory requirements for peak identification and quantification [1].

Synthesis of Complex Pharmacopeial Reference Standards

For laboratories tasked with producing comprehensive impurity libraries, this compound serves as the essential side-chain donor. It is coupled with core API intermediates to synthesize complex, late-stage impurity reference standards, which are necessary for method validation and toxicological qualification [2].

Chromatographic System Suitability Testing (SST)

In quality control laboratories, resolving branched versus straight-chain sulfonamides is a common challenge. N,2-dimethylpropane-1-sulfonamide is utilized in SST mixtures alongside straight-chain analogs to demonstrate column efficiency and baseline resolution, ensuring the HPLC system is fit for purpose before analyzing critical API batches [3].

Application Fit

Application
Selection Property
Validation Focus
Exploratory medicinal chemistry
Underexplored sulfonamide scaffold
Target engagement screening and IP landscape analysis
Physicochemical-driven scaffold selection
Computed lipophilicity and TPSA context
Permeability-solubility balance vs isomeric alternatives
Synthetic chemistry and library generation
Consistent purity specification across suppliers
Integration of analytical data (NMR, HPLC, GC)
Cell-permeable probe development
Moderate lipophilicity and low TPSA profile
Intracellular target engagement assay context

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

151.06669983 g/mol

Monoisotopic Mass

151.06669983 g/mol

Heavy Atom Count

9

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